molecular formula C7H4F3N3O B6256810 1-azido-3-(trifluoromethoxy)benzene CAS No. 1146219-87-5

1-azido-3-(trifluoromethoxy)benzene

Cat. No.: B6256810
CAS No.: 1146219-87-5
M. Wt: 203.1
InChI Key:
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Description

1-azido-3-(trifluoromethoxy)benzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-(trifluoromethoxy)nitrobenzene is treated with sodium azide (NaN₃) under appropriate conditions to replace the nitro group with an azido group .

Industrial Production Methods

Industrial production methods for 1-azido-3-(trifluoromethoxy)benzene may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-azido-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.

    Hydrogen Gas (H₂): Used for reduction reactions in the presence of a catalyst.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Amines: Reduction of the azido group results in the formation of amines.

    Triazoles: Cycloaddition reactions with alkynes yield triazole derivatives.

Scientific Research Applications

1-azido-3-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized benzene derivatives.

    Biology: Employed in bioconjugation reactions to label biomolecules with azido groups for imaging and tracking purposes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-azido-3-(trifluoromethoxy)benzene involves its reactivity due to the presence of the azido group and the trifluoromethoxy group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition reactions, to form stable products. The trifluoromethoxy group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-azido-4-(trifluoromethoxy)benzene: Similar structure with the azido and trifluoromethoxy groups in different positions on the benzene ring.

    1-azido-2-(trifluoromethoxy)benzene: Another positional isomer with the azido and trifluoromethoxy groups in different positions.

    3-azido-4-(trifluoromethoxy)benzene: Similar compound with the azido and trifluoromethoxy groups in different positions.

Uniqueness

1-azido-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the azido and trifluoromethoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in organic synthesis and scientific research .

Properties

CAS No.

1146219-87-5

Molecular Formula

C7H4F3N3O

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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